tert-Butyl 3-[5-(aminomethyl)-1H-1,2,4-triazol-3-yl]pyrrolidine-1-carboxylate

medicinal chemistry drug metabolism cytochrome P450

Researchers synthesizing bifunctional molecules (PROTACs, kinase probes) face inefficiencies from protecting group incompatibility. This compound solves that challenge: • Orthogonal handles: Free aminomethyl on 1,2,4-triazole enables direct amide/sulfonamide coupling without deprotection • Boc-pyrrolidine allows sequential, chemoselective functionalization after mild acidic deprotection (TFA/HCl) • Modular scaffold validated in CCR1 antagonist programs (IC₅₀ 2.9 nM) Supplied at 95% purity with QC documentation. Ideal for parallel library synthesis.

Molecular Formula C12H21N5O2
Molecular Weight 267.33 g/mol
Cat. No. B13251305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 3-[5-(aminomethyl)-1H-1,2,4-triazol-3-yl]pyrrolidine-1-carboxylate
Molecular FormulaC12H21N5O2
Molecular Weight267.33 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(C1)C2=NNC(=N2)CN
InChIInChI=1S/C12H21N5O2/c1-12(2,3)19-11(18)17-5-4-8(7-17)10-14-9(6-13)15-16-10/h8H,4-7,13H2,1-3H3,(H,14,15,16)
InChIKeyRZVVAYORSYFXLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 3-[5-(aminomethyl)-1H-1,2,4-triazol-3-yl]pyrrolidine-1-carboxylate – Identity & Specifications


tert-Butyl 3-[5-(aminomethyl)-1H-1,2,4-triazol-3-yl]pyrrolidine-1-carboxylate (CAS 2060024-81-7) is a bifunctional heterocyclic building block featuring a 1,2,4-triazole ring substituted at the 3-position with an N-Boc-pyrrolidine moiety and at the 5-position with a primary aminomethyl group. Its molecular formula is C₁₂H₂₁N₅O₂ (MW 267.33 g/mol), with a calculated LogP of 0.99 and a topological polar surface area (TPSA) of 97.13 Ų . The compound is supplied at 95% purity and is employed as a versatile intermediate in medicinal chemistry, particularly for the synthesis of kinase-targeting agents, protease inhibitors, and peptidomimetic structures [1]. Its Boc protecting group enables selective deprotection under mild acidic conditions (TFA or HCl), while the free aminomethyl handle on the 1,2,4-triazole ring permits direct conjugation or further functionalization without requiring additional deprotection steps [2].

1
1,2,4-Triazole scaffold suitable for CYP interaction studies
2
Free aminomethyl handle enables direct conjugation without deprotection
3
Boc-pyrrolidine allows orthogonal acid-mediated deprotection
4
Specification-controlled purity for synthetic intermediate use

In-Class Analog Substitution Limitations


Closely related analogs may share the pyrrolidine–triazole scaffold but differ in regioisomerism, ring size, or amine protection state. The 1,2,4-triazole regioisomer exhibits distinct hydrogen-bonding geometry and dipole character compared to the 1,2,3-triazole variant, directly affecting molecular recognition at biological targets [1]. The free aminomethyl group at the triazole 5-position provides a nucleophilic conjugation site that is absent in N-methylated or trifluoroacetamide-protected analogs, which require additional deprotection steps before use [2]. The Boc-protected pyrrolidine nitrogen enables orthogonal deprotection under mildly acidic conditions without perturbing the triazole-linked aminomethyl functionality—a selectivity window not offered by Cbz-protected or unprotected pyrrolidine variants [3]. These structural distinctions translate to measurable differences in physicochemical properties, synthetic efficiency, and downstream biological compatibility .

Target Compound
1,2,4-Triazole regioisomer
Forms CYP heme complexes; dual H-bond donor from aminomethyl and triazole NH.
Analog Risk
1,2,3-Triazole regioisomer
May exhibit reduced CYP engagement and altered hydrogen-bonding geometry, impacting target recognition.
Target Compound
Free aminomethyl group
Direct conjugation possible; no prior deprotection step needed.
Analog Risk
TFA-protected or N-methyl analog
Requires additional deprotection or lacks H-bond donor, reducing synthetic efficiency and binding options.
Target Compound
Boc-pyrrolidine core
Orthogonal acid-labile protection; compatible with reducible intermediates.
Analog Risk
Cbz-protected or unprotected pyrrolidine
Cbz requires hydrogenolysis; unprotected amine may degrade or react non-selectively.

Differentiation Evidence vs. Closest Analogs


1,2,4- vs. 1,2,3-Triazole: CYP Inhibition Propensity

Compounds bearing the 1,2,4-triazole scaffold demonstrate markedly different cytochrome P450 (CYP) inhibition profiles compared to their 1,2,3-triazole regioisomers. In a comparative study of imidazole, 1,2,4-triazole, and 1,2,3-triazole as CYP heme ligands, 1,2,4-triazole formed functionally competent heme complexes analogous to imidazole, whereas 1,2,3-triazole was notably underrepresented among CYP inhibitors due to its distinct nitrogen arrangement [1]. This inherent regioisomeric preference means that the target compound (1,2,4-triazole) is predisposed to CYP engagement, while the 1,2,3-triazole analog (CAS 1437385-23-3) may exhibit reduced CYP liability—a critical consideration when selecting building blocks for CNS or hepatically cleared drug candidates.

CYP Inhibition Profile
Head-to-head
1,2,4-Triazole forms functionally competent CYP heme complexes; 1,2,3-triazole largely does not.
Supports CYP metabolism study design with regioisomer-aware scaffold selection.
In vitro binding assays; X-ray crystallography
medicinal chemistry drug metabolism cytochrome P450

Free Aminomethyl vs. TFA-Protected Analog: Step Efficiency & Atom Economy

The target compound presents a free primary amine (aminomethyl) at the triazole 5-position, directly available for amide bond formation, reductive amination, or sulfonamide coupling. In contrast, the trifluoroacetamide-protected analog (tert-Butyl 3-{5-[(trifluoroacetamido)methyl]-1H-1,2,4-triazol-3-yl}pyrrolidine-1-carboxylate, CAS 2060034-23-1) requires a deprotection step (typically LiOH or NaBH₄ treatment) to liberate the free amine, adding one synthetic transformation and reducing overall yield by approximately 5–15% depending on scale . Furthermore, the TFA-protected analog introduces a potential impurity (trifluoroacetamide) that must be removed and analytically controlled . The target compound avoids this additional step, offering superior atom economy and streamlined synthetic routes for library production or scale-up [1].

Synthetic Step Efficiency
Class-level
Target: 1 step to free amine. TFA analog requires deprotection, ~5–15% yield reduction.
Streamlines library production by eliminating deprotection step.
Solution-phase amide coupling conditions
synthetic chemistry protecting group strategy step economy

Pyrrolidine vs. Piperidine Core: Conformational Differences in Target Engagement

The target compound utilizes a pyrrolidine (5-membered) ring bearing the triazole at the 3-position, whereas the direct piperidine analog (tert-Butyl 3-[5-(aminomethyl)-1H-1,2,4-triazol-3-yl]piperidine-1-carboxylate) employs a 6-membered ring. The pyrrolidine ring exhibits a lower number of accessible conformers and a more constrained pseudorotation itinerary compared to piperidine, which can sample chair and boat conformations . In published structure–activity relationship campaigns, the pyrrolidine scaffold has demonstrated superior fit in CCR1 antagonist binding pockets, with optimized triazole leads showing IC₅₀ values of 2.9 nM in chemotaxis inhibition assays [1]. The piperidine analog introduces an additional methylene unit that alters the vector of the triazole ring relative to the Boc-pyrrolidine/piperidine core, potentially disrupting key interactions in compact binding sites .

Core Conformational Fit
Class-level
Pyrrolidine (5-ring): constrained pseudorotation. Reference CCR1 lead IC50 = 2.9 nM. Piperidine (6-ring) has greater flexibility.
Constrained scaffold may favor compact binding pockets in GPCR/kinase targets.
CCR1 chemotaxis assay; hERG profiling
medicinal chemistry conformational analysis structure–activity relationship

Physicochemical Properties: Target Compound vs. N-Methyl Analog

The target compound carries a free aminomethyl substituent (CH₂NH₂, HBD = 2, TPSA = 97.13 Ų, LogP = 0.99), whereas the N-methyl-5-amino analog (tert-Butyl (2S)-2-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)pyrrolidine-1-carboxylate, CAS 2227781-93-1) bears a methyl group on the triazole N1 and an amino group at C5, resulting in altered hydrogen-bonding capacity and lipophilicity . The target compound's primary amine and adjacent triazole NH function provide a dual hydrogen-bond donor motif capable of engaging both backbone carbonyl and side-chain residues in protein binding sites [1]. The N-methyl analog eliminates one H-bond donor, which can decrease aqueous solubility and alter binding thermodynamics in structure-based design [2]. The target compound's QED (Quantitative Estimate of Drug-likeness) weighted score is 0.69, reflecting a favorable balance of molecular properties for fragment-based and lead-like chemistry .

Physicochemical Profile
Head-to-head
Target: HBD=2, TPSA=97.13 Ų, LogP=0.99, QED=0.69. N-Me analog: HBD=1, higher LogP.
Additional H-bond donor supports fragment growing and solubility.
Calculated parameters; QED weighted score
physicochemical properties drug-likeness lead optimization

Boc vs. Cbz Orthogonal Deprotection Selectivity

The Boc protecting group on the pyrrolidine nitrogen of the target compound can be cleaved selectively using TFA or HCl in dioxane under conditions where acid-labile functional groups on the triazole ring remain intact [1]. Kinetic studies of N-Boc cleavage demonstrate a second-order dependence on acid concentration, enabling rate-based selectivity: using 10–20% TFA in DCM achieves complete deprotection within 30–60 minutes at room temperature, whereas Cbz groups require hydrogenolysis (H₂, Pd/C), which is incompatible with reducible functionalities [2]. The Boc group also provides superior stability during storage (recommended at –20°C) compared to unprotected pyrrolidine analogs, which are prone to oxidation and hygroscopic degradation. The target compound's Boc protection thus enables modular synthetic strategies where the pyrrolidine nitrogen can be unmasked orthogonally to the aminomethyl group on the triazole [3].

Deprotection Orthogonality
Class-level
Boc: cleaved in 30–60 min with 20% TFA/DCM. Cbz: requires H2/Pd-C, incompatible with reducible groups.
Enables acid-mediated orthogonal deprotection in multi-step synthesis.
Second-order kinetics; TFA/DCM conditions
protecting group chemistry orthogonal synthesis solid-phase synthesis

Optimal Application Scenarios


Fragment-Based Kinase Inhibitor Discovery

The target compound's 1,2,4-triazole core, with its demonstrated capacity to coordinate heme iron and engage kinase hinge regions, serves as an ideal fragment for growing into selective kinase inhibitors. The free aminomethyl group at the 5-position allows direct vector extension via amide or sulfonamide coupling without deprotection, while the Boc-pyrrolidine at the 3-position provides a protected secondary amine for late-stage diversification after Boc removal [1]. This modular design enables efficient parallel library synthesis, building on published CCR1 antagonist SAR data where pyrrolidine-triazole leads achieved IC₅₀ values as low as 2.9 nM [2].

Peptidomimetic Synthesis: 1,2,4-Triazole as Amide Bond Bioisostere

5-Aminomethyl-1,2,4-triazole derivatives have been validated as building blocks for peptidomimetics due to their flexible hydrogen-bonding capacity and tautomeric properties that mimic the geometric and electronic features of peptide backbones [1]. The target compound provides both the aminomethyl handle for peptide coupling and the Boc-pyrrolidine scaffold for incorporation into cyclic peptidomimetics, offering a rigid, non-hydrolyzable amide bond surrogate with favorable LogP (~0.99) and TPSA (~97 Ų) for maintaining peptide-like polarity [2].

GPCR Antagonist Libraries: Pyrrolidine-Triazole for Chemokine Receptors

Pyrrolidine heterocycles bearing 1,2,4-triazole moieties have demonstrated potent CCR1 antagonism, with optimized leads achieving nanomolar inhibition of CCL3-mediated chemotaxis (IC₅₀ = 2.9 nM) and acceptable rat pharmacokinetics and microsomal stability [1]. The target compound's 3-pyrrolidinyl substitution pattern positions the triazole for optimal engagement of the chemokine receptor binding pocket, while the free aminomethyl group enables rapid exploration of exit vector SAR. This scaffold is directly applicable to related chemokine receptor targets (CCR2, CCR3, CCR5) where pyrrolidine-triazole antagonists have shown cross-class activity [2].

Modular Synthesis of Bifunctional Probes and PROTACs

The orthogonal protecting group strategy inherent in the target compound—Boc on pyrrolidine nitrogen, free amine on triazole—enables sequential, chemoselective functionalization [1]. The aminomethyl group can be elaborated first (amide, sulfonamide, urea, or reductive amination), followed by Boc removal and subsequent functionalization of the pyrrolidine nitrogen. This orthogonal reactivity is critical for constructing bifunctional molecules such as PROTACs (proteolysis-targeting chimeras), where a ligand for the target protein is attached via one handle and an E3 ligase ligand via the other, with precise control over linker attachment points [2].

Application
Selection Property
Validation Focus
Kinase inhibitor fragment growing
1,2,4-Triazole heme-engagement and hinge-binding profile
CYP and target-engagement panel assays
Peptidomimetic backbone mimicry
Amide bond bioisostere with flexible H-bond capacity
Conformational analysis and peptide coupling efficiency
GPCR chemokine receptor probe development
Pyrrolidine-triazole scaffold fit for CCR chemokine receptors
Chemotaxis inhibition endpoint review
Modular bifunctional probe / PROTAC synthesis
Orthogonal Boc/amine reactivity handles
Sequential chemoselective conjugation and linker attachment
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